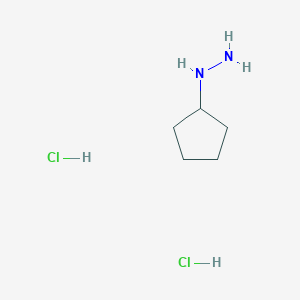Cyclopentylhydrazine dihydrochloride
CAS No.: 645372-27-6
Cat. No.: VC3752759
Molecular Formula: C5H14Cl2N2
Molecular Weight: 173.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 645372-27-6 |
|---|---|
| Molecular Formula | C5H14Cl2N2 |
| Molecular Weight | 173.08 g/mol |
| IUPAC Name | cyclopentylhydrazine;dihydrochloride |
| Standard InChI | InChI=1S/C5H12N2.2ClH/c6-7-5-3-1-2-4-5;;/h5,7H,1-4,6H2;2*1H |
| Standard InChI Key | FPQRIFDTYLBNHV-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NN.Cl.Cl |
| Canonical SMILES | C1CCC(C1)NN.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Cyclopentylhydrazine dihydrochloride is structurally related to cyclopentyl hydrazine hydrochloride (CAS: 24214-72-0), which has been more extensively documented in chemical literature. The monohydrochloride form has a molecular formula of C₅H₁₃ClN₂ and a molecular weight of 136.62 g/mol . The dihydrochloride variant would theoretically possess the formula C₅H₁₄Cl₂N₂ with a correspondingly higher molecular weight due to the additional HCl molecule.
The structural backbone consists of a cyclopentyl ring attached to a hydrazine group (-NH-NH₂), with the dihydrochloride form having protonation at both nitrogen atoms. The InChI identifier for the monohydrochloride is InChI=1S/C5H12N2.ClH/c6-7-5-3-1-2-4-5;/h5,7H,1-4,6H2;1H . For the dihydrochloride form, this would be modified to reflect the additional protonation site.
Physical Characteristics
Cyclopentyl hydrazine hydrochloride appears as a white crystalline solid with the following documented physical properties:
| Property | Value |
|---|---|
| Appearance | White crystal |
| Melting Point | 131-132 °C |
| Boiling Point | 189.7 °C at 760 mmHg |
| Density | 0.95 g/cm³ |
| Refractive Index | 1.493 |
| Flash Point | 76.1 °C |
| Vapor Pressure | 0.562 mmHg at 25 °C |
The dihydrochloride salt would likely exhibit a higher melting point and different solubility profile compared to the monohydrochloride form due to the increased ionic character and altered crystal packing arrangements.
Chemical and Physical Properties
Solubility and Solution Preparation
The monohydrochloride form is reported to be soluble in water and certain organic solvents . For the dihydrochloride salt, increased water solubility would be expected due to the additional ionic character. Stock solution preparation would require careful consideration of concentration limits.
The following table outlines theoretical stock solution volumes required for various concentrations of the monohydrochloride form:
| Concentration | For 1 mg | For 5 mg | For 10 mg |
|---|---|---|---|
| 1 mM | 7.3194 mL | 36.5971 mL | 73.1941 mL |
| 5 mM | 1.4639 mL | 7.3194 mL | 14.6388 mL |
| 10 mM | 0.7319 mL | 3.6597 mL | 7.3194 mL |
For the dihydrochloride salt, these volumes would need adjustment based on its higher molecular weight.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume